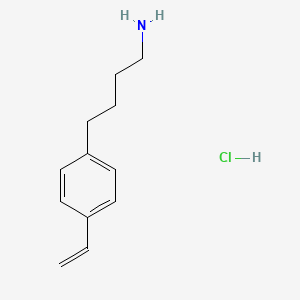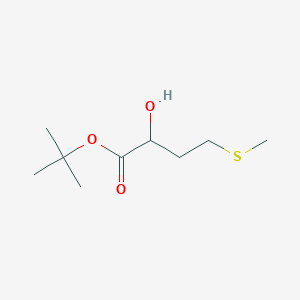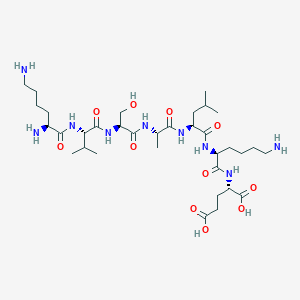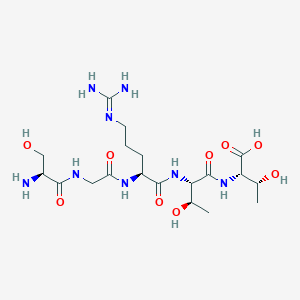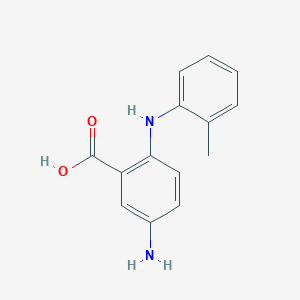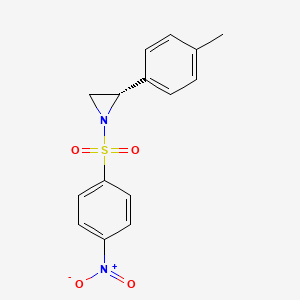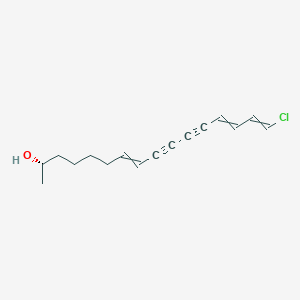![molecular formula C11H16O4S3 B14227573 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid CAS No. 823235-28-5](/img/structure/B14227573.png)
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid is a complex organic compound characterized by the presence of multiple sulfur atoms and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-hydroxybenzyl chloride with sodium sulfide to form 3-hydroxybenzyl sulfide. This intermediate is then reacted with 2-chloroethanol in the presence of a base to yield 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethanol. Finally, the sulfonation of this intermediate with sulfur trioxide or chlorosulfonic acid produces the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and sulfoxides.
Reduction: Sulfonates and alcohols.
Substitution: Ether or amine derivatives.
Applications De Recherche Scientifique
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and reactive oxygen species. The hydroxyphenyl group can scavenge free radicals, while the sulfonic acid group can interact with enzyme active sites, inhibiting their activity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethanol: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
3-Hydroxybenzyl sulfide: A simpler structure with only one sulfur atom and no ethane-1-sulfonic acid moiety.
Uniqueness
2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid is unique due to its combination of hydroxyphenyl, sulfanyl, and sulfonic acid groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
823235-28-5 |
|---|---|
Formule moléculaire |
C11H16O4S3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[2-[(3-hydroxyphenyl)methylsulfanyl]ethylsulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C11H16O4S3/c12-11-3-1-2-10(8-11)9-17-5-4-16-6-7-18(13,14)15/h1-3,8,12H,4-7,9H2,(H,13,14,15) |
Clé InChI |
LDDLPBNHYPAULX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CSCCSCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
